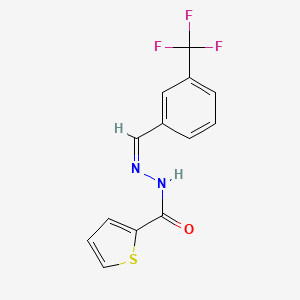
N'-((3-(Trifluoromethyl)phenyl)methylene)-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]thiophene-2-carbohydrazide is an organic compound that features a thiophene ring and a hydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carbohydrazide and 3-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorinating agents.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amines derived from the hydrazide group.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
N’-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of N’-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]thiophene-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carbohydrazide: Lacks the trifluoromethylphenyl group, resulting in different chemical and biological properties.
3-(trifluoromethyl)benzaldehyde: Contains the trifluoromethylphenyl group but lacks the thiophene and hydrazide functionalities.
Uniqueness
N’-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]thiophene-2-carbohydrazide is unique due to the combination of the thiophene ring and the trifluoromethylphenyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H9F3N2OS |
|---|---|
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
N-[(Z)-[3-(trifluoromethyl)phenyl]methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H9F3N2OS/c14-13(15,16)10-4-1-3-9(7-10)8-17-18-12(19)11-5-2-6-20-11/h1-8H,(H,18,19)/b17-8- |
Clave InChI |
CGZLYDWQNPQBEA-IUXPMGMMSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(F)(F)F)/C=N\NC(=O)C2=CC=CS2 |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C=NNC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


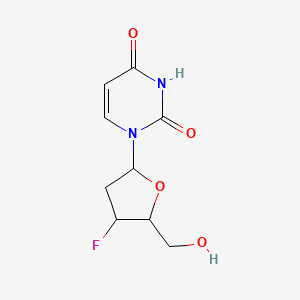
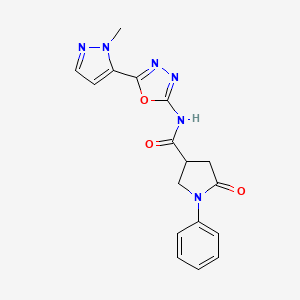
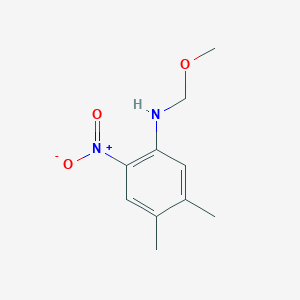
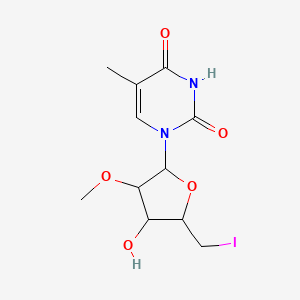
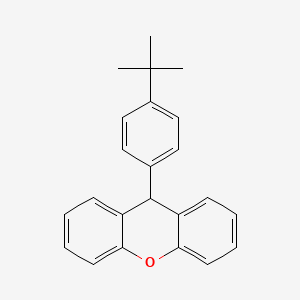
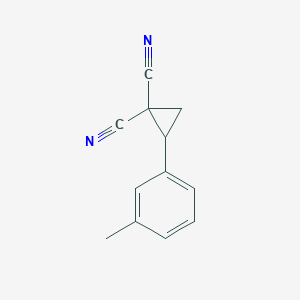
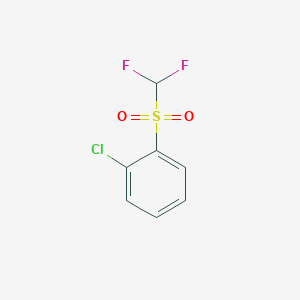
![2-[(2-Methylprop-2-en-1-yl)amino]benzonitrile](/img/structure/B14115044.png)
![ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B14115051.png)
![Ethyl (1R,3R,4S)-3-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B14115061.png)
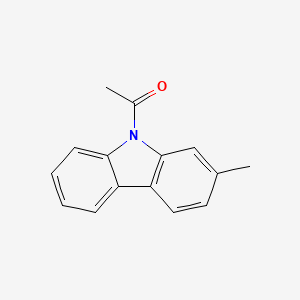

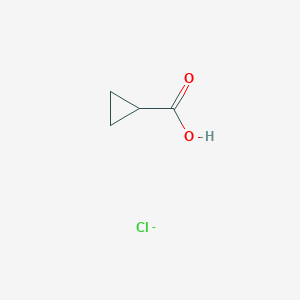
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14115084.png)
